molecular formula C21H21BrN2O3 B14965473 N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B14965473
M. Wt: 429.3 g/mol
InChI Key: SXGJDYRLRVMFGP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key structural features include:

  • N-isopentyl group (branched C5 alkyl) at the 1-position of the quinoline ring.
  • 3-bromophenyl carboxamide substituent at the 3-position.
  • 4-hydroxy and 2-oxo groups, which contribute to hydrogen-bonding interactions and tautomeric equilibria.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H21BrN2O3/c1-13(2)10-11-24-17-9-4-3-8-16(17)19(25)18(21(24)27)20(26)23-15-7-5-6-14(22)12-15/h3-9,12-13,25H,10-11H2,1-2H3,(H,23,26)

InChI Key

SXGJDYRLRVMFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could yield alcohol derivatives.

Scientific Research Applications

N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinecarboxamide derivatives exhibit diverse pharmacological profiles depending on substituents at the 1- (alkyl chain), 3- (aryl carboxamide), and 2-/4-positions (oxo/hydroxy groups). Below is a comparative analysis based on structural analogs from the literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name 1-Substituent 3-Substituent Molecular Formula Key Properties/Findings Reference
Target Compound Isopentyl 3-bromophenyl C21H21BrN2O3* Higher lipophilicity (branched alkyl) -
N-(3-bromophenyl)-1-butyl analog Butyl 3-bromophenyl C20H19BrN2O3 Reduced steric bulk vs. isopentyl
N-(3-bromophenyl)-4-hydroxy-2-oxo (no alkyl) H 3-bromophenyl C16H11BrN2O3 Lower molecular weight; reduced bioavailability
1-Allyl-N-(4-bromophenyl) analog Allyl 4-bromophenyl C19H15BrN2O3 Enhanced reactivity (allyl group)
1-Butyl-N-(3-chlorophenyl) analog Butyl 3-chlorophenyl C20H19ClN2O3 Chloro vs. bromo electronic effects

*Molecular formula estimated based on structural similarity to .

Key Findings from Comparative Studies

1-Substituent Effects: Branched vs. Alkyl Chain Length: Removal of the alkyl group () reduces molecular weight but may diminish target binding due to loss of hydrophobic interactions .

3-Substituent Variations: Bromo vs. Positional Isomerism: 4-Bromophenyl analogs () exhibit steric and electronic differences compared to 3-bromophenyl derivatives, affecting target selectivity .

Functional Group Modifications :

  • Oxo vs. Thioxo : highlights that replacing the 2-oxo group with thioxo (e.g., compound 47) alters hydrogen-bonding capacity and metabolic stability .
  • Chloro Substitutions : 6-Chloro derivatives (e.g., compound 52 in ) show enhanced potency in enzyme inhibition assays, suggesting halogen positioning critically influences activity .

Critical Analysis of Structural Diversification

  • Synthetic Feasibility : The target compound’s isopentyl group may require multi-step alkylation (e.g., using NaH/DMF as in ), whereas allyl or chloro analogs are more straightforward to functionalize .
  • Thermodynamic Stability: The 4-hydroxy-2-oxo tautomerism in the quinoline core (common to all analogs) influences solubility and crystallinity, as noted in crystallographic studies using SHELX software ( indirectly supports structural characterization methods) .

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